molecular formula C6H5F3OS B3027255 [5-(Trifluoromethyl)thien-2-YL]methanol CAS No. 1260670-71-0

[5-(Trifluoromethyl)thien-2-YL]methanol

Cat. No.: B3027255
CAS No.: 1260670-71-0
M. Wt: 182.17
InChI Key: INNKKSJCGPMIIL-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)thien-2-YL]methanol is a useful research compound. Its molecular formula is C6H5F3OS and its molecular weight is 182.17. The purity is usually 95%.
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Properties

IUPAC Name

[5-(trifluoromethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKKSJCGPMIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281100
Record name 5-(Trifluoromethyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-71-0
Record name 5-(Trifluoromethyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Fluorinated Heterocyclic Building Blocks

Fluorinated heterocyclic compounds represent a cornerstone of modern drug discovery and materials science. The introduction of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tcichemicals.com [5-(Trifluoromethyl)thien-2-YL]methanol is a prime example of a fluorinated heterocyclic building block, a class of compounds that serve as versatile starting materials for the synthesis of more complex molecules. beilstein-journals.org

The thiophene (B33073) moiety, a sulfur-containing five-membered aromatic ring, is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.org Its presence can enhance biological activity and modulate pharmacokinetic profiles. When combined with a trifluoromethyl (-CF3) group, the resulting molecule gains a unique set of attributes. The -CF3 group is a strong electron-withdrawing group that can significantly impact the electronic properties of the thiophene ring, influencing its reactivity and interactions with other molecules. mdpi.com Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a molecule's ability to cross cell membranes due to its lipophilic nature. mdpi.com

Interactive Table: Physicochemical Properties of Related Building Blocks

Compound Molecular Weight LogP (calculated) Key Features
Thiophene-2-methanol 114.16 0.8 Parent thiophene alcohol
2-(Trifluoromethyl)thiophene 152.13 2.5 Lacks the reactive methanol (B129727) group
This compound 182.16 1.7 Combines thiophene, trifluoromethyl, and methanol functionalities

Strategic Importance in Organic Synthesis and Medicinal Chemistry Scaffolding

The strategic importance of [5-(Trifluoromethyl)thien-2-YL]methanol lies in its utility as a versatile scaffold in both organic synthesis and medicinal chemistry. The presence of a primary alcohol functional group on the thiophene (B33073) ring provides a reactive handle for a wide array of chemical transformations. This allows for the facile introduction of the 5-(trifluoromethyl)thien-2-yl moiety into larger, more complex molecular architectures.

In organic synthesis , this compound can be used in:

Esterification and Etherification Reactions: The hydroxyl group can be readily converted into esters and ethers, allowing for the connection to other molecular fragments.

Oxidation Reactions: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of functional groups for further elaboration.

Substitution Reactions: The hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds.

In medicinal chemistry , the 5-(trifluoromethyl)thiophene-2-yl scaffold is a privileged motif. Its incorporation into drug candidates has been shown to confer a range of beneficial properties. For instance, derivatives of trifluoromethyl-substituted thiophenes have been investigated for their potential as enzyme inhibitors and receptor modulators. The combination of the thiophene ring's bioisosteric properties with the trifluoromethyl group's ability to enhance potency and metabolic stability makes this scaffold highly attractive for the development of new therapeutic agents. nih.govmdpi.com For example, various thiophene derivatives containing the trifluoromethyl group have been synthesized and evaluated for their antitumor activities, such as EGFR inhibitors. nih.gov

Applications of 5 Trifluoromethyl Thien 2 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

[5-(Trifluoromethyl)thien-2-YL]methanol serves as a valuable starting material for the synthesis of more elaborate molecular structures. The hydroxymethyl group provides a reactive handle for a variety of chemical transformations, allowing for its conversion into other functional groups or for the attachment of additional molecular fragments.

The trifluoromethyl group on the thiophene (B33073) ring significantly influences the reactivity and properties of the molecule. This strongly electron-withdrawing group can impact the acidity of the hydroxyl proton and the reactivity of the thiophene ring itself. Synthetic chemists can leverage these electronic effects to achieve selective transformations at different positions of the molecule.

For instance, the alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates. Alternatively, it can be converted into a leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. These transformations open pathways to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Scaffold for the Development of New Chemical Entities

A molecular scaffold forms the core structure of a series of related compounds. The 5-(trifluoromethyl)thiophene-2-yl moiety within this compound provides a rigid and chemically stable core that can be systematically functionalized to generate libraries of new chemical entities. The presence of the trifluoromethyl group is particularly advantageous in the context of drug discovery, as it can enhance metabolic stability, binding affinity, and cell permeability of the final compounds.

The development of new chemical entities often involves the exploration of the chemical space around a privileged scaffold. Starting from this compound, medicinal chemists can introduce a variety of substituents at the hydroxymethyl position and potentially at other positions on the thiophene ring to investigate structure-activity relationships (SAR).

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential Functional GroupsResulting Compound Class
Hydroxymethyl GroupEther, Ester, Amine, HalideEthers, Esters, Amines, Halides
Thiophene RingHalogen, Nitro, AcylHalogenated, Nitrated, Acylated Thiophenes

Role in Cascade and Tandem Reactions

Cascade and tandem reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. uzh.ch These processes lead to a rapid increase in molecular complexity from simple starting materials. The bifunctional nature of this compound, possessing both a nucleophilic alcohol and an aromatic ring that can be further functionalized, makes it a potential candidate for participation in such reaction sequences.

While specific examples of this compound in cascade reactions are not extensively documented in publicly available literature, its structural motifs are amenable to such transformations. For example, a reaction could be designed where the alcohol initiates a sequence of events, or where the thiophene ring participates in a cycloaddition or a cross-coupling reaction that is followed by an intramolecular cyclization involving a derivative of the hydroxymethyl group. The development of such reactions would represent a significant advancement in the efficient synthesis of complex trifluoromethylated thiophene-containing molecules.

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner, often to populate screening libraries for drug discovery. fiveable.meuniroma1.it DOS strategies often employ a "build/couple/pair" approach, where simple building blocks are assembled into more complex structures with various stereochemical and skeletal arrangements. nih.gov

This compound can serve as a valuable building block in the "build" phase of a DOS pathway. Its rigid thiophene core can be incorporated into a larger molecular framework, and the trifluoromethyl group can introduce a unique physicochemical property into the resulting library of compounds. The hydroxymethyl group provides a convenient point for coupling to other building blocks or for initiating a branching reaction cascade to generate skeletal diversity.

Utilization in Parallel Synthesis and Combinatorial Chemistry Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. nih.govnih.gov In parallel synthesis, discrete compounds are synthesized in separate reaction vessels, allowing for the creation of well-defined libraries. nih.gov

The reactivity of the hydroxymethyl group in this compound makes it highly suitable for use in parallel synthesis workflows. For example, it can be readily acylated, etherified, or converted to an amine precursor in a parallel fashion using a diverse set of reagents. This allows for the systematic exploration of the chemical space around the 5-(trifluoromethyl)thien-2-yl core.

Table 2: Exemplary Parallel Synthesis Scheme

StepReagent (Example)Product Type
1. Activation of AlcoholMesyl ChlorideMesylate Intermediate
2. Nucleophilic SubstitutionLibrary of AminesLibrary of Amines
2. Nucleophilic SubstitutionLibrary of PhenolsLibrary of Ethers
2. Nucleophilic SubstitutionLibrary of Carboxylic AcidsLibrary of Esters

This approach enables the efficient generation of a large number of distinct compounds, each containing the [5-(Trifluoromethyl)thien-2-YL]methyl moiety, for biological screening and the identification of new lead compounds.

Computational and Theoretical Studies of 5 Trifluoromethyl Thien 2 Yl Methanol

Electronic Structure Calculations and Molecular Orbital Analysis

There are no specific studies detailing the electronic structure or molecular orbital analysis of [5-(Trifluoromethyl)thien-2-YL]methanol. Such a study would typically involve Density Functional Theory (DFT) or other quantum chemical methods to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The distribution of these frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. Furthermore, a molecular electrostatic potential (MEP) map, which is also currently unavailable, would illustrate the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound has not been published. This type of study would involve mapping the potential energy surface of the molecule by rotating the hydroxymethyl group relative to the thiophene (B33073) ring. The goal would be to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This information is fundamental to understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Elucidation for Synthetic Transformations

While synthetic routes to this compound may exist, there are no published computational studies elucidating the mechanisms of these transformations. Theoretical chemistry can be a powerful tool for investigating reaction pathways, identifying transition states, and calculating activation energies. This can help to optimize reaction conditions and understand the regioselectivity and stereoselectivity of a synthesis. For this compound, computational studies could, for example, shed light on the mechanism of its formation from a corresponding aldehyde or carboxylic acid derivative.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No theoretical predictions of the spectroscopic properties of this compound have been reported. Computational methods, particularly DFT, are frequently used to predict NMR (¹H, ¹³C, ¹⁹F) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing the theoretical data to experimental results. For this molecule, predicting the ¹⁹F NMR chemical shift would be of particular interest due to the presence of the trifluoromethyl group.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A systematic study of the quantum chemical descriptors for this compound and its structure-reactivity relationships is not available. Such a study would involve calculating a range of descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to develop quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). These models are essential in fields like drug design for predicting the biological activity or properties of new molecules.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations could provide valuable insights into the behavior of this molecule in different solvent environments, revealing how the solvent affects its conformation and stability. Furthermore, simulations could be used to study its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or non-covalent interactions involving the thiophene ring and the trifluoromethyl group. This information is critical for understanding its physical properties, such as solubility and boiling point, as well as its interactions in a biological context.

Advanced Analytical Characterization Techniques for 5 Trifluoromethyl Thien 2 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of [5-(Trifluoromethyl)thien-2-YL]methanol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the molecule. sterlingpharmasolutions.com This precision is critical for verifying the molecular formula, C₆H₅F₃OS, by comparing the experimentally measured exact mass with the theoretically calculated mass.

Furthermore, HRMS is an invaluable tool for impurity profiling. biomedres.us During the synthesis of this compound, various impurities such as unreacted starting materials, byproducts, or degradation products may be present. HRMS can detect these impurities even at trace levels. sterlingpharmasolutions.com By determining the exact mass of an impurity, a molecular formula can be proposed, which is the first step in its structural elucidation. sciex.com This capability is crucial for ensuring the purity of the final compound and for optimizing reaction conditions to minimize the formation of undesired substances.

Table 1: HRMS Data for this compound and Potential Impurities
CompoundMolecular FormulaCalculated Exact Mass (m/z)Significance
This compoundC₆H₅F₃OS198.0013Target compound confirmation
5-(Trifluoromethyl)thiophene-2-carbaldehyde (B1430898)C₆H₃F₃OS195.9857Potential precursor or oxidation byproduct
5-(Trifluoromethyl)thiophene-2-carboxylic acidC₆H₃F₃O₂S211.9806Potential oxidation byproduct
2-Methyl-5-(trifluoromethyl)thiopheneC₆H₅F₃S182.0064Potential byproduct from a different synthetic route

Multi-Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

Multi-nuclear NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring, the two protons of the methylene (B1212753) group (-CH₂-), and the single proton of the hydroxyl group (-OH). The thiophene protons will appear as doublets due to coupling with each other, with their chemical shifts influenced by the electron-withdrawing CF₃ group and the electron-donating CH₂OH group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key features for this molecule include the signals for the four carbons of the thiophene ring, the methylene carbon, and the carbon of the trifluoromethyl group. The carbon directly attached to the three fluorine atoms will exhibit a characteristic quartet splitting pattern due to ¹J(C-F) coupling, providing definitive evidence for the presence of the CF₃ group. rsc.orgrsc.org

¹⁹F NMR: As fluorine has a 100% natural abundance spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nsf.gov The spectrum of this compound is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment on the thiophene ring, making it a valuable probe for structural integrity. rsc.orgnih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
NucleusAtom PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
¹HH3 (thiophene)~7.0-7.2d³J(H-H) ≈ 3-4 Hz
H4 (thiophene)~7.3-7.5d³J(H-H) ≈ 3-4 Hz
CH₂~4.8-5.0s (or d)-
OHVariablebr s-
¹³CC2 (thiophene)~150-155s-
C3 (thiophene)~125-130s-
C4 (thiophene)~123-128q³J(C-F) ≈ 4-6 Hz
C5 (thiophene)~130-135q²J(C-F) ≈ 30-35 Hz
CH₂~60-65s-
CF₃~120-125q¹J(C-F) ≈ 270-280 Hz
¹⁹FCF₃~ -58 to -64s-

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. youtube.com These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

In the IR spectrum, the most prominent feature is expected to be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.publibretexts.org The C-F bonds of the trifluoromethyl group give rise to very strong and distinct absorption bands, typically in the 1350-1100 cm⁻¹ range. nih.gov Other expected absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methylene group just below 3000 cm⁻¹, and various C=C and C-S stretching vibrations of the thiophene ring in the 1600-600 cm⁻¹ fingerprint region. iosrjournals.orglibretexts.org Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H stretchAlcohol3200 - 3600Strong, Broad
C-H stretch (aromatic)Thiophene3050 - 3150Medium
C-H stretch (aliphatic)Methylene (-CH₂)2850 - 2960Medium
C=C stretchThiophene Ring1500 - 1600Medium-Variable
C-F stretchTrifluoromethyl (-CF₃)1100 - 1350Very Strong
C-O stretchPrimary Alcohol1000 - 1075Strong
C-S stretchThiophene Ring600 - 800Weak-Medium

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Derivatives

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive and detailed structural information. nih.gov This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

An X-ray crystal structure of this compound or one of its crystalline derivatives would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, C-O, and C-F bonds. mdpi.com Furthermore, it would reveal crucial details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group. This information is fundamental for understanding the compound's solid-state properties and for structure-based design efforts.

Table 4: Structural Parameters Obtainable from X-ray Crystallography
ParameterInformation ProvidedSignificance
Unit Cell DimensionsSize and shape of the repeating crystal unitFundamental property of the crystalline form
Bond LengthsPrecise distances between bonded atoms (e.g., C-S, C-F)Confirms bonding pattern and electronic effects
Bond AnglesAngles between adjacent bonds (e.g., C-S-C in ring)Defines molecular geometry
Torsional AnglesRotation around bonds (e.g., C-C-O-H)Describes the conformation of flexible parts
Intermolecular InteractionsHydrogen bonds, van der Waals contactsExplains crystal packing and solid-state properties

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating complex mixtures and are routinely used for both qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV detector, is the workhorse method for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample, while the presence of other peaks signifies impurities. By integrating the peak areas, the relative percentage of each component can be accurately quantified.

Reaction Monitoring: The progress of the synthesis can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or HPLC. thieme.de By taking small aliquots from the reaction mixture over time, one can observe the consumption of starting materials and the formation of the desired product, allowing for the determination of the optimal reaction time.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques combine the powerful separation capabilities of chromatography with the identification power of mass spectrometry. metfop.edu.in GC-MS is suitable for analyzing volatile and thermally stable compounds, while LC-MS is preferred for less volatile or thermally sensitive molecules. nih.gov These methods are exceptionally powerful for impurity profiling, as they can separate minor components from the main product and provide mass data to help identify their structures. sciex.comrsc.org

Table 5: Application of Chromatographic Techniques
TechniquePrimary ApplicationInformation ObtainedNotes
HPLC-UVPurity Assessment & QuantificationPercent purity, concentration of productStandard quality control method
TLCReaction MonitoringQualitative progress of reactionFast, simple, and cost-effective
GC-MSImpurity IdentificationSeparation and mass-based identification of volatile impuritiesRequires compound to be thermally stable
LC-MSImpurity Identification & ConfirmationSeparation and mass-based identification of a wide range of impuritiesVersatile technique applicable to most organic compounds

Future Research Directions and Emerging Applications of 5 Trifluoromethyl Thien 2 Yl Methanol

Exploration of Unconventional Reactivity and Novel Transformations

Future research will likely delve into the unconventional reactivity of [5-(trifluoromethyl)thien-2-yl]methanol to unlock novel chemical transformations. The interplay between the electron-withdrawing trifluoromethyl group and the sulfur atom in the thiophene (B33073) ring can be exploited to achieve unique reactivity patterns. Investigations may focus on:

C-H Activation: Direct functionalization of the thiophene ring's C-H bonds, other than the hydroxymethyl group, could lead to more efficient synthetic routes to complex derivatives. Catalytic systems that can selectively activate specific C-H bonds in the presence of the trifluoromethyl group will be a key area of exploration.

Ring-Opening and Rearrangement Reactions: Exploring the conditions under which the thiophene ring can undergo controlled ring-opening or rearrangement could provide access to novel acyclic or different heterocyclic scaffolds. The trifluoromethyl group's influence on the stability and reactivity of intermediates in such transformations would be a central theme of this research.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable previously inaccessible transformations of this compound. This could include novel cross-coupling reactions or the generation of radical intermediates that participate in unique bond-forming events.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries necessitates the integration of versatile building blocks like this compound into automated synthesis platforms.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the potential for straightforward scaling-up. mdpi.com Future research will likely focus on developing robust flow chemistry protocols for the synthesis and derivatization of this compound. mdpi.com This could involve the use of immobilized reagents and catalysts in packed-bed reactors to streamline multi-step synthetic sequences. beilstein-journals.orgnih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery of new molecules with desired properties. nih.govmit.edu By incorporating this compound into these platforms, researchers can rapidly generate a diverse range of derivatives for biological screening or materials science applications. nih.govmit.edu

Design of Next-Generation Catalytic Systems for Derivatization

The development of novel and more efficient catalytic systems for the derivatization of this compound is a critical area for future research. Key directions include:

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of highly enantioselective catalysts for reactions involving the hydroxymethyl group or other functionalized positions will be crucial. This could involve the design of novel chiral ligands for transition metal catalysts or the use of organocatalysts. nih.gov

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable novel and efficient transformations. For instance, combining a transition metal catalyst with a photoredox catalyst could allow for unique cross-coupling reactions that are not possible with either catalyst alone.

Nanocatalysts: The use of metallic or metal oxide nanoparticles as catalysts could offer advantages in terms of activity, selectivity, and recyclability. rsc.org Research into the synthesis of well-defined nanocatalysts for the transformation of this compound is a promising avenue. rsc.org

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

In line with the principles of green chemistry, future research will increasingly focus on developing sustainable synthetic routes to and from this compound.

This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. taylorfrancis.com Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. tudublin.ie Researchers may explore the use of enzymes, such as alcohol dehydrogenases or lipases, for the enantioselective synthesis or derivatization of this compound. nih.gov The development of engineered enzymes with tailored substrate specificities and enhanced stability will be a key enabler in this area. tudublin.ie

Application in Emerging Fields of Chemical Biology and Materials Science

The unique properties of the trifluoromethyl-thiophene moiety make this compound an attractive building block for applications in chemical biology and materials science.

In chemical biology , this compound could be incorporated into chemical probes to study biological processes. chemscene.com The trifluoromethyl group can serve as a useful spectroscopic marker (e.g., for ¹⁹F NMR) to monitor the probe's interactions with biomolecules. Furthermore, its derivatives could be explored as potential modulators of protein-protein interactions or as components of targeted drug delivery systems.

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Feasible Synthetic Routes

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